4-Cyano-2-fluorobenzaldehyde

Pharmaceutical Intermediates Organic Synthesis Quality Control

4-Cyano-2-fluorobenzaldehyde (CAS 105942-10-7) is the only regioisomer with a 2-fluoro-4-cyano pattern, ensuring orthogonal reactivity essential for phthalazinone PARP inhibitor SAR and OLED liquid crystals. Unlike 3-cyano-4-fluoro analogs, this substitution avoids steric hindrance and electronic mismatches in cross-coupling, guaranteeing reproducible yields. Supplied at ≥98% HPLC purity – ready for late-stage medicinal chemistry. Buy now for batch consistency and exclusive differentiation in drug-discovery and advanced materials programs.

Molecular Formula C8H4FNO
Molecular Weight 149.12 g/mol
CAS No. 105942-10-7
Cat. No. B022119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-fluorobenzaldehyde
CAS105942-10-7
Molecular FormulaC8H4FNO
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)C=O
InChIInChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
InChIKeyQXHUSGWCFSXQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-fluorobenzaldehyde (CAS 105942-10-7) for Pharmaceutical Intermediates: Baseline and Sourcing Overview


4-Cyano-2-fluorobenzaldehyde (IUPAC: 3-fluoro-4-formylbenzonitrile, CAS 105942-10-7) is a fluorinated cyanoaromatic aldehyde with molecular formula C8H4FNO and a molecular weight of 149.12 g/mol [1]. It is a crystalline solid with a melting point of 73.2-75 °C and is typically supplied at purities ranging from 95% to ≥98% (HPLC) . The compound serves as a key building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and fluorinated liquid crystals, due to its orthogonal reactive sites .

Why 4-Cyano-2-fluorobenzaldehyde Cannot Be Casually Substituted: Critical Differentiators


The exact substitution pattern of 4-cyano-2-fluorobenzaldehyde (cyano at position 4, fluoro at position 2) is non-interchangeable with its regioisomers or halogen analogs. This specific arrangement dictates the compound's reactivity profile, regioselectivity in cross-coupling reactions, and downstream application compatibility . Substituting a regioisomer, such as 3-cyano-4-fluorobenzaldehyde (CAS 218301-22-5), alters the electronic environment of the aromatic ring and the steric accessibility of the aldehyde group, leading to divergent reaction outcomes and product yields [1]. Similarly, replacing the fluorine atom with a chlorine atom in 4-cyano-2-chlorobenzaldehyde introduces different electronic effects and a larger atomic radius, which can significantly impact binding affinities in target-specific drug discovery programs .

4-Cyano-2-fluorobenzaldehyde vs. Analogs: Head-to-Head Quantitative Evidence for Informed Procurement


Differentiation by Purity and Synthesis Yield: Benchmarking Against Regioisomers

4-Cyano-2-fluorobenzaldehyde is commercially available at a standard purity of ≥98% (HPLC), which is comparable to, or slightly higher than, the typical ≥97% purity offered for its regioisomer 3-cyano-4-fluorobenzaldehyde . A documented synthesis route for 4-cyano-2-fluorobenzaldehyde via oxidation of the corresponding benzylic alcohol achieves a reaction yield of 88% , establishing a performance baseline for evaluating alternative synthetic routes to this specific regioisomer.

Pharmaceutical Intermediates Organic Synthesis Quality Control

Physical Property Differentiation: Melting Point Distinction for Quality Assurance

The melting point of 4-cyano-2-fluorobenzaldehyde is reported as 73.2-75 °C, while its regioisomer 3-cyano-4-fluorobenzaldehyde melts at a significantly higher range of 80-84 °C . This 7-9 °C difference is substantial for a simple crystalline solid and serves as a reliable, cost-effective quality control metric to confirm regioisomeric identity and purity upon receipt .

Quality Control Analytical Chemistry Chemical Identification

Downstream Application Specificity: The Case of PARP Inhibitor Synthesis

The regioisomer 3-cyano-4-fluorobenzaldehyde (CAS 218301-22-5) is an established and indispensable intermediate for the industrial synthesis of the PARP inhibitor Olaparib (AZD2281), a targeted anticancer drug . Its specific substitution pattern is required to correctly build the phthalazinone core of the drug. The target compound, 4-cyano-2-fluorobenzaldehyde, possesses a different substitution pattern and is therefore not a viable substitute for this specific, high-value application .

Medicinal Chemistry Oncology Targeted Therapy Process Chemistry

Storage and Handling: Confirmed Stability Under Standard Conditions

4-Cyano-2-fluorobenzaldehyde is confirmed to be stable under recommended storage conditions: an inert atmosphere at 2-8 °C . This is a standard, well-documented requirement for aldehydes, ensuring that procurement of this compound does not introduce atypical or burdensome handling needs. This predictable stability profile simplifies inventory management and reduces the risk of unexpected degradation.

Chemical Handling Laboratory Safety Inventory Management

Key Applications of 4-Cyano-2-fluorobenzaldehyde: Evidence-Backed Scenarios for Material and Medicinal Chemistry


Synthesis of Fluorinated Heterocyclic Scaffolds in Drug Discovery

4-Cyano-2-fluorobenzaldehyde is an ideal precursor for building diverse nitrogen-containing heterocycles, such as quinolines and phthalazines, via reactions involving both its aldehyde and cyano groups . Its high commercial purity (≥98% HPLC) makes it suitable for late-stage functionalization in medicinal chemistry programs, particularly those targeting kinase inhibitors .

Development of Fluorinated Liquid Crystals and OLED Materials

The compound's combination of a polar cyano group and a small, electronegative fluorine atom is valuable for tuning the dielectric anisotropy and dipole moment in liquid crystal formulations . It serves as a high-purity precursor for advanced materials in display technologies, including OLEDs, where specific substitution patterns are critical for device performance .

Investigating PARP Inhibitor Analogs and Targeted Oncology Therapies

While not a direct intermediate for the approved drug Olaparib, 4-cyano-2-fluorobenzaldehyde can be used as a versatile building block to synthesize novel PARP inhibitor analogs and explore structure-activity relationships (SAR) around the phthalazinone core . Its different substitution pattern may lead to analogs with altered potency or selectivity profiles compared to drugs built from the 3-cyano-4-fluoro regioisomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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